Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a chemical compound with the following structural formula:
C20H23N2O3
This compound belongs to the quinoline family and contains an ethyl ester group, an amino group, and an ethoxyphenyl substituent. It exhibits interesting properties due to its aromatic ring system and functional groups.
Preparation Methods
Synthetic Routes:: The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves several steps. One common synthetic route includes the reduction of a Schiff base precursor. Here are the key steps:
Formation of Schiff Base:
Industrial Production:: Industrial-scale production methods may vary, but the reduction of the Schiff base remains a crucial step.
Chemical Reactions Analysis
Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various reactions:
Reduction: As mentioned earlier, the reduction step in its synthesis is essential.
Substitution: The ethoxyphenyl group can undergo substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under appropriate conditions.
Common reagents include NaBH₄, acid catalysts, and nucleophiles. Major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological activity due to its quinoline scaffold.
Chemical Research: Used as a building block for more complex molecules.
Industry: Potential use in dyes, pharmaceuticals, or agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It could involve interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
Similar compounds include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate stands out due to its unique combination of substituents and quinoline core.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxyanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H24N2O3/c1-5-26-19-10-8-7-9-18(19)24-21-16-12-14(3)11-15(4)20(16)23-13-17(21)22(25)27-6-2/h7-13H,5-6H2,1-4H3,(H,23,24) |
InChI Key |
CNOOTBHDKNQLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
Origin of Product |
United States |
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